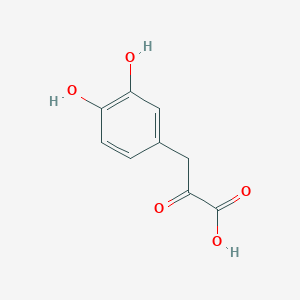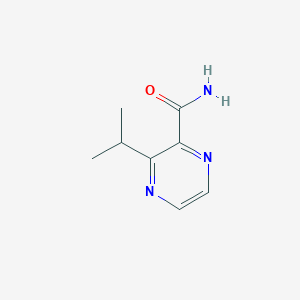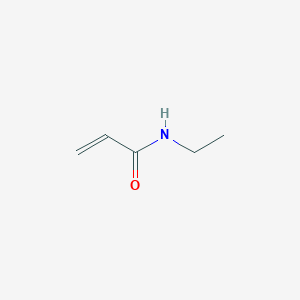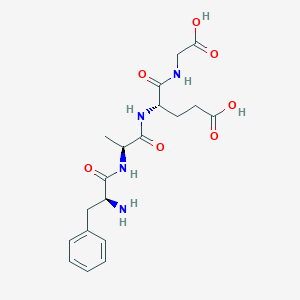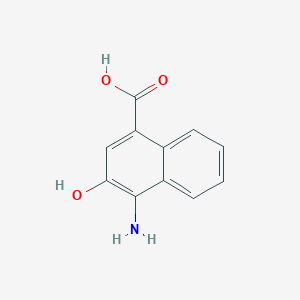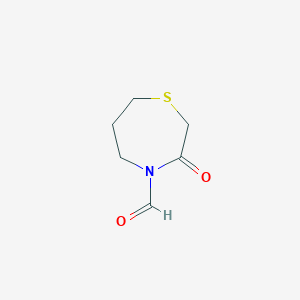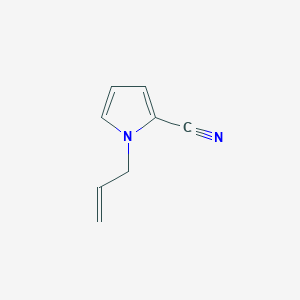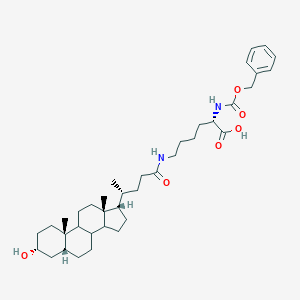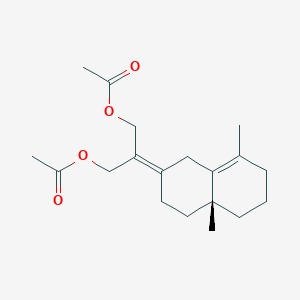
Coralloidin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coralloidin D is a natural product that has been isolated from the marine sponge, Spongia officinalis. It is a cyclic peptide that has shown promising results in various scientific research applications. Coralloidin D is known for its potential to inhibit the growth of cancer cells and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Coralloidin D is not fully understood. However, it is believed to inhibit the activity of a protein called Hsp90, which is involved in the regulation of several cellular processes. Hsp90 is known to be overexpressed in many cancer cells, and its inhibition can lead to the degradation of several proteins that are important for cancer cell survival.
Effets Biochimiques Et Physiologiques
Coralloidin D has been shown to induce apoptosis, which is a type of programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, Coralloidin D has been shown to inhibit the formation of new blood vessels, which can lead to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Coralloidin D is that it is a natural product, which means that it is less likely to have toxic effects on cells. Another advantage is that it has shown promising results in various scientific research applications. However, one limitation of Coralloidin D is that its synthesis is a complex process, which makes it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for the study of Coralloidin D. One direction is to study its potential as a therapeutic agent for cancer treatment. Another direction is to study its potential as an anti-angiogenic agent. In addition, further research is needed to fully understand the mechanism of action of Coralloidin D and its biochemical and physiological effects.
Applications De Recherche Scientifique
Coralloidin D has been studied extensively for its potential to inhibit the growth of cancer cells. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Coralloidin D has also been studied for its potential to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is an important process in the growth and spread of cancer cells.
Propriétés
Numéro CAS |
110299-95-1 |
|---|---|
Nom du produit |
Coralloidin D |
Formule moléculaire |
C19H28O4 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
[2-[(4aR)-4a,8-dimethyl-1,3,4,5,6,7-hexahydronaphthalen-2-ylidene]-3-acetyloxypropyl] acetate |
InChI |
InChI=1S/C19H28O4/c1-13-6-5-8-19(4)9-7-16(10-18(13)19)17(11-22-14(2)20)12-23-15(3)21/h5-12H2,1-4H3/t19-/m1/s1 |
Clé InChI |
RGGYMCUNYFNGLD-LJQANCHMSA-N |
SMILES isomérique |
CC1=C2CC(=C(COC(=O)C)COC(=O)C)CC[C@]2(CCC1)C |
SMILES |
CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C |
SMILES canonique |
CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



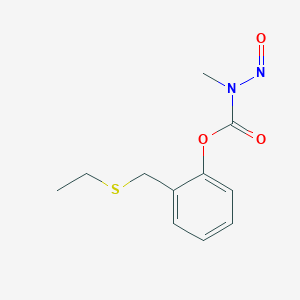
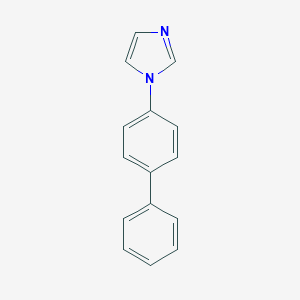
![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)
![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)
